Methyl 2-mercapto-3-(4-methylphenyl)propionate
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Overview
Description
Methyl 2-mercapto-3-(4-methylphenyl)propionate, also known as MMP, is a chemical compound that belongs to the thiol ester family. It is commonly used in the fragrance industry as a musk scent and as a flavoring agent in food products. However, recent scientific research has discovered its potential as a bioactive molecule with various biochemical and physiological effects.
Scientific Research Applications
Nitric Oxide (NO) Releasing Compounds
In a study by Liu et al., they aimed to prepare furoxan-based nitric oxide (NO) releasing S-coumarin. They synthesized 4-(2-(4-methyl-2-oxo-2H-chromen-7-ylthio)ethanoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide using an ethyl linker between Methyl 2-mercapto-3-(4-methylphenyl)propionate and the NO-releasing moiety. NO-releasing compounds have applications in cardiovascular health and other biomedical fields .
Natural Product Chemistry
Interestingly, Methyl 2-mercapto-3-(4-methylphenyl)propionate (also known as 4-mercapto-4-methyl-2-pentanone ) occurs naturally in certain settings. Hungarian chemists Földi and Kollonitsch reported its presence as an example of the addition of thiols across double bonds. Further exploration of its natural occurrence and potential biological roles could be an exciting avenue for research .
Coordination Chemistry
Exploring the coordination chemistry of this compound with transition metals could lead to the development of new catalysts or materials with unique properties.
Mechanism of Action
Target of Action
Methyl 2-mercapto-3-(4-methylphenyl)propionate is an organic compound with the molecular formula C4H8O2S . It is primarily used as an intermediate in organic synthesis
Mode of Action
It is known to be used in the modification of oxazolines using thiol-ene click modification . This suggests that it may interact with its targets through a thiol-ene click reaction, a type of chemical reaction where a thiol reacts with an alkene to form a thioether.
Biochemical Pathways
Its use in thiol-ene click reactions suggests that it may be involved in the modification of biochemical pathways involving oxazolines .
Pharmacokinetics
Its physical and chemical properties such as its boiling point (54-55°c at 14 torr), density (1085 g/mL at 25 °C), and solubility (soluble in Chloroform, Ethyl Acetate) may influence its pharmacokinetic properties .
Result of Action
It has been used in the colorimetric detection of mercury (ii) in a high-salinity solution using gold nanoparticles . This suggests that it may have applications in the detection of specific ions in complex solutions.
Action Environment
The action of Methyl 2-mercapto-3-(4-methylphenyl)propionate may be influenced by various environmental factors. For instance, its use in the colorimetric detection of mercury (II) suggests that its efficacy may be influenced by the salinity of the solution . Additionally, its stability may be affected by factors such as temperature and light exposure .
properties
IUPAC Name |
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYWRLTEURWEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-mercapto-3-(4-methylphenyl)propionate |
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